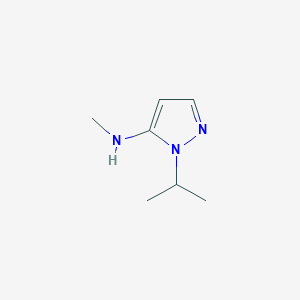

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine

Description

N-Methyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative featuring a methyl group on the amine nitrogen and an isopropyl substituent at the 1-position of the pyrazole ring. This structural motif is significant in medicinal chemistry due to the pyrazole core’s versatility in drug design, particularly as a bioisostere for aromatic amines or heterocycles. The compound’s synthesis typically involves multi-step alkylation and hydrolysis reactions, as seen in analogous pyrazol-5-amine derivatives . Its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity, are influenced by the isopropyl group, which may enhance membrane permeability compared to bulkier aromatic substituents .

Properties

IUPAC Name |

N-methyl-2-propan-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)10-7(8-3)4-5-9-10/h4-6,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTVUBTWCJKHMIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=CC=N1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344222-50-9 | |

| Record name | N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylpyrazole with isopropylamine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of immobilized catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine with key analogues, highlighting substituent variations and their implications:

Key Observations :

- Electronic Effects : Electron-donating groups (e.g., methyl) at the 1-position stabilize the pyrazole ring, while electron-withdrawing groups (e.g., Cl in ) alter resonance and acidity .

Physicochemical Properties

Notes:

- Aromatic substituents (e.g., phenyl) reduce solubility in polar solvents due to π-π stacking interactions .

Spectroscopic Characteristics

- ¹H-NMR :

- IR: NH stretching in non-methylated amines (e.g., 3,228 cm⁻¹ in compound 15 ) is absent in N-methylated derivatives, replaced by C-N stretches near 1,680 cm⁻¹ .

Biological Activity

N-methyl-1-(propan-2-yl)-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Synthesis

The compound features a pyrazole ring with a methyl and isopropyl substituent, which may influence its biological activity. The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing hydrazine derivatives with appropriate aldehydes or ketones.

- Substitution Reactions : Modifying the amine group through acylation or alkylation to enhance activity and selectivity.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study evaluating various pyrazole derivatives showed that compounds with similar structures to this compound displayed effective inhibition against several pathogens. For instance, derivative 7b demonstrated a minimum inhibitory concentration (MIC) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial properties .

| Compound | MIC (μg/mL) | Activity |

|---|---|---|

| 7b | 0.22 | Excellent against S. aureus |

| 4a | 0.25 | Effective against multiple strains |

| 5a | 0.30 | Notable antifungal activity |

The biological activity of this compound may involve:

- Inhibition of DNA Gyrase : This enzyme is crucial for bacterial DNA replication, and inhibitors can prevent the growth of bacteria by interfering with their genetic material.

- Synergistic Effects : Studies have shown that this compound can enhance the efficacy of other antimicrobial agents like Ciprofloxacin, thereby lowering their effective doses .

Thrombin Inhibition

A series of studies have focused on the development of pyrazole-based thrombin inhibitors, where this compound was evaluated for its ability to inhibit thrombin through a serine-trapping mechanism. The compound showed promising results in transiently inhibiting thrombin's catalytic activity, which is significant for anticoagulant therapy .

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Research has indicated that certain modifications to the pyrazole structure can lead to compounds with reduced ulcerogenic effects while maintaining anti-inflammatory properties, making them suitable candidates for pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.